molecular formula C11H17N3O B1493774 2-(Diethylamino)-N'-hydroxybenzenecarboximidamide CAS No. 1021244-00-7

2-(Diethylamino)-N'-hydroxybenzenecarboximidamide

Cat. No. B1493774
CAS RN: 1021244-00-7
M. Wt: 207.27 g/mol
InChI Key: AWRDQZVDUGULLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)-N'-hydroxybenzenecarboximidamide, also known as DEHBC, is a chemical compound that has been studied for its potential applications in scientific research. DEHBC is a derivative of benzimidazole, a five-membered heterocyclic ring with two nitrogen atoms. It is a versatile compound that has been used in the synthesis of various compounds and materials, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Properties of Aromatic Polyamides and Polyimides

Aromatic polyamides and polyimides were synthesized using 2-(Diethylamino)-N'-hydroxybenzenecarboximidamide as a monomer, demonstrating solubility in polar solvents and potential for creating transparent, flexible films. These polymers exhibited high thermal stability, with glass transition temperatures ranging from 307–338°C and minimal weight loss up to 460°C, indicating their suitability for high-temperature applications (Yang & Lin, 1995).

Development of Antidiabetic Drugs

This compound derivatives showed potential as antidiabetic drugs by inhibiting the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition is linked to reduced hepatic gluconeogenesis, suggesting therapeutic applications for type 2 diabetes (Barf et al., 2002).

Application in Live Cell Imaging

A compound incorporating this compound was developed for fluorescent "turn-on" and colorimetric recognition of hydrazine in physiological conditions. This probe showed effectiveness in detecting intracellular hydrazine in human breast cancer cells, MCF-7, using fluorescence microscopy, highlighting its potential in biological and medical research (Nandi et al., 2015).

Synthesis of Antimicrobial Agents

Novel antimicrobial agents were synthesized using this compound, showing in vitro antibacterial activities against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger. This demonstrates the compound's potential in developing new antimicrobial drugs (Padalkar et al., 2016).

Development of Anticancer Drugs

Schiff bases synthesized with this compound exhibited significant anticancer activity. They showed potential as effective drugs against cancer, highlighted by cytotoxicity studies against cancer cell lines and analysis of their pro-apoptotic mechanisms (Uddin et al., 2020).

properties

IUPAC Name

2-(diethylamino)-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-14(4-2)10-8-6-5-7-9(10)11(12)13-15/h5-8,15H,3-4H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRDQZVDUGULLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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